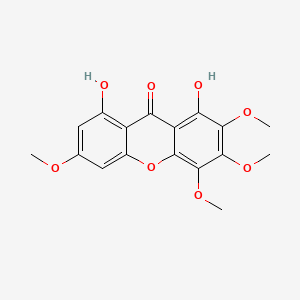

1,8-Dihydroxy-3,5,6,7-tetramethoxyxanthone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

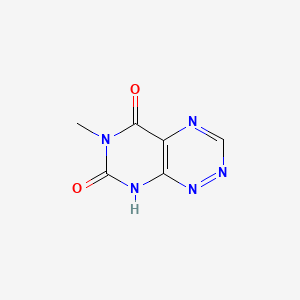

1,8-Dihydroxy-3,5,6,7-tetramethoxyxanthone is a type of xanthone . Xanthones are secondary metabolites found in higher plants, such as Clusiaceae, Hypericaceae, and Gentianaceae . They are rich in structural diversity and possess a broad array of pharmacological properties, such as antitumor, antidiabetic, and anti-microbial properties .

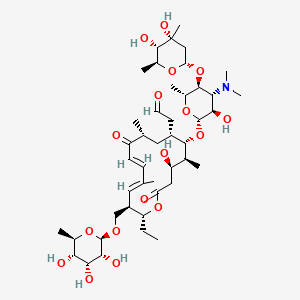

Molecular Structure Analysis

Xanthones have a class of plant phenolic compound with C6-C1-C6 carbon skeletal structure . The two aromatic rings in the xanthone basic skeleton are numbered and designated based on their biosynthetic origins in higher plants. A-ring is acetate-derived and its carbons are numbered 1–4 whereas B-ring is derived from the shikimate pathway and the carbons are numbered 5–8 .Chemical Reactions Analysis

The biosynthesis of xanthones initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .Aplicaciones Científicas De Investigación

Phytochemical Studies

1,8-Dihydroxy-3,5,6,7-tetramethoxyxanthone has been identified in various phytochemical studies. For example, it was isolated and identified from the bitter tonic plant, small centaury (Centaurium erythraea), alongside other methoxylated xanthones. These compounds were identified using spectroscopic methods and quantified using high-performance liquid chromatography, underscoring their importance in the quality control of herbal products (Valentão et al., 2002).

Medicinal Plant Research

Research on medicinal plants like Polygala japonica Houtt and Swertia mussotii has led to the isolation of various xanthones, including this compound. These studies contribute to understanding the chemical composition of medicinal plants and their potential health benefits (Qing-Chun Xue et al., 2009); (Cui-ting Luo et al., 2013).

Antioxidant and Anti-Inflammatory Activities

This compound, along with other xanthones, has been studied for its antioxidant and anti-inflammatory properties. These properties are crucial in the development of natural health products and therapies for various diseases (Mahendran et al., 2015).

Anticancer Research

The compound has been investigated for its anticancer properties. For instance, it was found in extracts from Securidaca longepedunculata, showing potential in cancer treatment strategies (D. F. Dibwe et al., 2013).

Structural Analysis

Studies have also been conducted to determine the crystal structure of related xanthones, providing valuable information for chemical and pharmacological research (Shi et al., 2005).

Mecanismo De Acción

Direcciones Futuras

Propiedades

Número CAS |

82868-96-0 |

|---|---|

Fórmula molecular |

C17H16O8 |

Peso molecular |

348.3 g/mol |

Nombre IUPAC |

1,8-dihydroxy-2,3,4,6-tetramethoxyxanthen-9-one |

InChI |

InChI=1S/C17H16O8/c1-21-7-5-8(18)10-9(6-7)25-14-11(12(10)19)13(20)15(22-2)17(24-4)16(14)23-3/h5-6,18,20H,1-4H3 |

Clave InChI |

PFIUFQOJAPBLTQ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C2C(=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC)O |

SMILES canónico |

COC1=CC(=C2C(=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC)O |

Sinónimos |

1,8-dihydroxy-3,5,6,7-tetramethoxy-xanthone 1,8-dihydroxy-3,5,6,7-tetramethoxyxanthone demethyl-eustomin demethyleustomin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

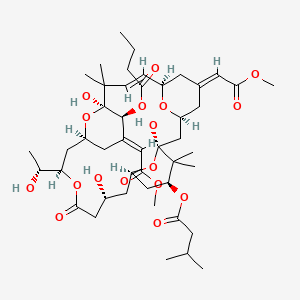

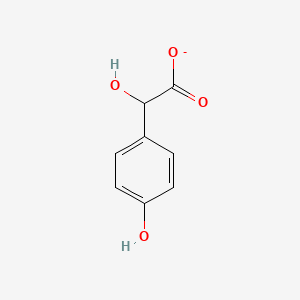

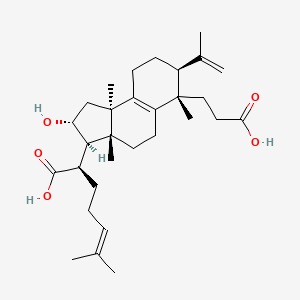

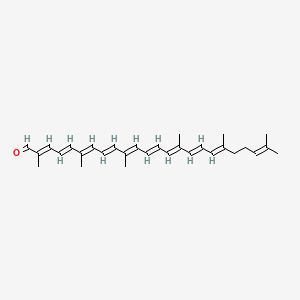

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

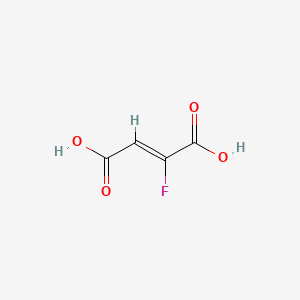

![4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B1240049.png)